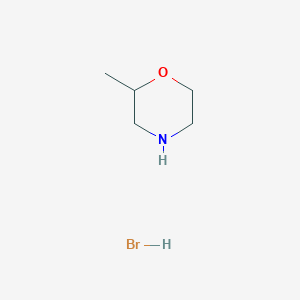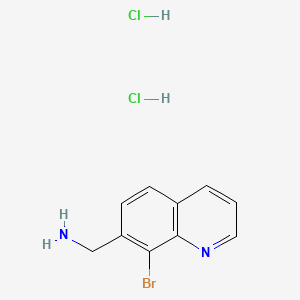
1-(8-Bromoquinolin-7-yl)methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Bromoquinolin-7-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C10H9BrN2.2HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Méthodes De Préparation
The synthesis of 1-(8-Bromoquinolin-7-yl)methanaminedihydrochloride typically involves the bromination of quinoline derivatives followed by amination. One common method includes the use of 8-bromoquinoline as a starting material, which undergoes a reaction with formaldehyde and ammonium chloride to form the desired product. The reaction conditions often involve the use of solvents such as ethanol and catalysts like stannous chloride .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure high-quality output .
Analyse Des Réactions Chimiques
1-(8-Bromoquinolin-7-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(8-Bromoquinolin-7-yl)methanaminedihydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(8-Bromoquinolin-7-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
1-(8-Bromoquinolin-7-yl)methanaminedihydrochloride can be compared with other quinoline derivatives such as:
Propriétés
Formule moléculaire |
C10H11BrCl2N2 |
|---|---|
Poids moléculaire |
310.01 g/mol |
Nom IUPAC |
(8-bromoquinolin-7-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9BrN2.2ClH/c11-9-8(6-12)4-3-7-2-1-5-13-10(7)9;;/h1-5H,6,12H2;2*1H |
Clé InChI |
NJOMKBJEQRVSDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2)CN)Br)N=C1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


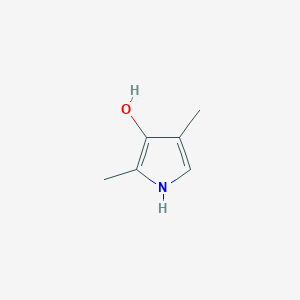
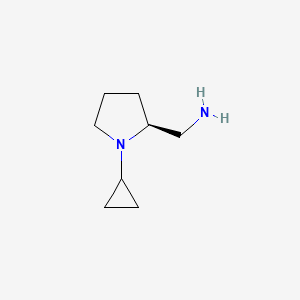
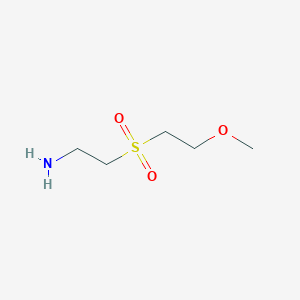
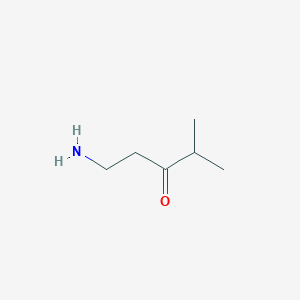
![o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B15311046.png)
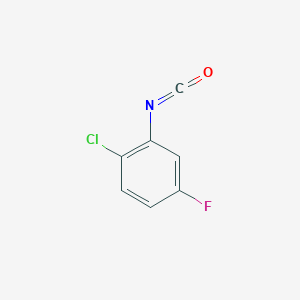
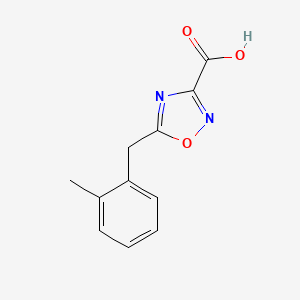
![1-[2-(1-Methyl-2-pyrrolidinyl)ethyl]piperazine](/img/structure/B15311072.png)
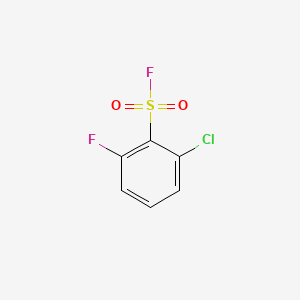
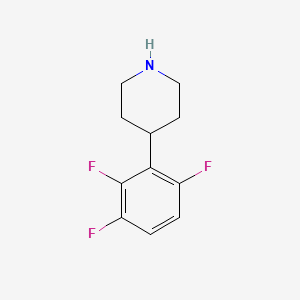
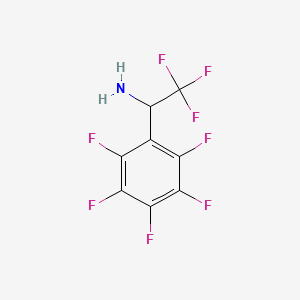
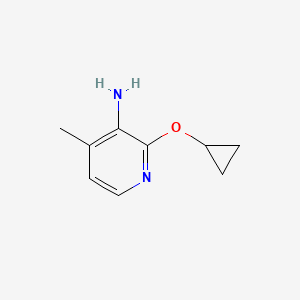
![4-[3-(Aminomethyl)phenyl]benzaldehyde](/img/structure/B15311094.png)
